9-Carboxylate
Description
9-Carboxylate refers to a carboxylate group (-COO⁻) attached to the 9th position of a polycyclic aromatic hydrocarbon, such as anthracene or xanthene. This structural motif is critical in diverse applications, including biochemistry, materials science, and pharmacology. For instance, anthracene-9-carboxylate (A9C) is recognized as a chloride channel blocker in skeletal muscle excitation-contraction coupling , while xanthene-9-carboxylate derivatives are studied for their photophysical properties and synthetic versatility .
Key synthesis methods for 9-carboxylates include oxidative coupling and regioselective functionalization. For example, 3-hydroxy-9H-fluorene-2-carboxylates are synthesized via palladium-catalyzed cross-coupling reactions, with crystallographic data confirming their planar aromatic structures .
Properties
Molecular Formula |
C30H43N3O7 |
|---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
ethyl (4S,8R,9S,13R,16S)-16-acetyloxy-8-[(Z)-N-(ethoxycarbonylamino)-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate |
InChI |
InChI=1S/C30H43N3O7/c1-7-37-26(35)25-24-16-23-21-10-9-19-15-20(39-18(4)34)11-13-28(19,5)22(21)12-14-29(23,6)30(24,40-33-25)17(3)31-32-27(36)38-8-2/h9,20-24H,7-8,10-16H2,1-6H3,(H,32,36)/b31-17-/t20-,21?,22?,23?,24-,28-,29-,30+/m0/s1 |
InChI Key |
IJKPEDMDYLWPMU-FHFCYCRBSA-N |
Isomeric SMILES |
CCOC(=O)C1=NO[C@@]2([C@H]1CC3[C@@]2(CCC4C3CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C)/C(=N\NC(=O)OCC)/C |
Canonical SMILES |
CCOC(=O)C1=NOC2(C1CC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C)C(=NNC(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Oxidation of Anthracene: : One common method involves the oxidation of anthracene using potassium permanganate (KMnO(_4)) in an alkaline medium. The reaction typically proceeds under reflux conditions, and the product is isolated by acidification and crystallization.
[ \text{C}{14}\text{H}{10} + 2\text{KMnO}{4} + 2\text{H}{2}\text{O} \rightarrow \text{C}{15}\text{H}{10}\text{O}{2} + 2\text{MnO}{2} + 2\text{KOH} ]
-
Carboxylation of Anthracene: : Another method involves the direct carboxylation of anthracene using carbon dioxide (CO(_2)) in the presence of a strong base like sodium hydroxide (NaOH) under high pressure and temperature.
Industrial Production Methods
Industrial production of 9-Carboxylate often involves the oxidation of anthracene due to its efficiency and scalability. The process is optimized to ensure high yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 9-Carboxylate can undergo further oxidation to form anthraquinone derivatives.
Reduction: It can be reduced to form anthracene derivatives with different functional groups.
Substitution: The carboxyl group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Substitution Reagents: Alcohols for esterification, amines for amidation.
Major Products Formed
Anthraquinone: Formed by oxidation.
Anthracene Derivatives: Formed by reduction.
Esters and Amides: Formed by substitution reactions.
Scientific Research Applications
Chemistry
9-Carboxylate is used as a precursor in the synthesis of various organic compounds, including dyes and pigments. Its derivatives are important in the development of organic semiconductors and photovoltaic materials.
Biology
In biological research, this compound and its derivatives are used as fluorescent probes and markers due to their strong fluorescence properties. They are also studied for their potential in drug delivery systems.
Medicine
In medicine, derivatives of this compound are explored for their anti-cancer and anti-inflammatory properties. They are also used in the synthesis of pharmaceutical intermediates.
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are important in the manufacture of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 9-Carboxylate involves its ability to interact with various molecular targets through its carboxyl group. This interaction can lead to the formation of hydrogen bonds, ionic bonds, and other types of chemical interactions. In biological systems, it can interact with proteins, enzymes, and nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
Structural and Functional Differences
Anthracene-9-carboxylate (A9C) vs. Hydroxybenzoates (HB) :
- Aromatic System: A9C features a tricyclic anthracene backbone, while hydroxybenzoates (e.g., 2-HB, 3-HB) are monocyclic. The extended conjugation in A9C enhances UV absorption but reduces membrane permeability compared to smaller aromatic carboxylates .
- Biological Activity: A9C inhibits chloride channels in skeletal muscle (IC₅₀ ~50 μM) , whereas hydroxybenzoates exhibit antioxidant properties due to phenolic hydroxyl groups.
Xanthene-9-carboxylate vs. Acridine-9-carboxylate :
- Electron Density : Xanthene derivatives (e.g., ethyl xanthene-9-carboxylate) have oxygen heteroatoms, increasing polarity and hydrogen-bonding capacity compared to nitrogen-containing acridine derivatives .
- Pharmacological Use: Acridine-9-carboxylate forms tight bidentate complexes with metalloenzymes (e.g., methionine aminopeptidase), achieving inhibition constants (Ki) as low as 1.3 μM .
Physicochemical Properties
Table 1 compares key parameters of 9-carboxylates with structurally analogous compounds:
| Compound | LogP⁴⁷ | Permeability (×10⁻⁶ cm/s)⁷ | Solubility (mg/mL)⁷ |
|---|---|---|---|
| Anthracene-9-carboxylate | 0.1 | n/a | 50 |
| Terephthalate | -5.8 | 1 | 24 |
| 2-Hydroxybenzoate | -1.5 | 35 | 47 |
| 4-Hydroxybenzoate | -2.2 | 53 | 89 |
Key Observations :
- A9C’s higher LogP (0.1) vs. terephthalate (-5.8) indicates greater lipophilicity, yet its membrane permeability remains lower due to steric hindrance from the anthracene core .
- Hydroxybenzoates with para-substituted hydroxyl groups (e.g., 4-HB) show superior solubility (89 mg/mL) compared to ortho-isomers (47 mg/mL) due to reduced intramolecular H-bonding .
Challenges and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
